1-Benzyl-N-methylcyclopentan-1-amine is a chemical compound classified as an amine. It is characterized by the presence of a benzyl group and a methyl group attached to a cyclopentane ring. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features that influence its biological activity.
The primary sources of information about 1-benzyl-N-methylcyclopentan-1-amine include chemical databases such as PubChem and Benchchem, which provide detailed descriptions of its synthesis, properties, and potential applications in scientific research.
1-Benzyl-N-methylcyclopentan-1-amine falls under the category of secondary amines. Its systematic name reflects its structure, which includes a cyclopentane ring substituted with a benzyl group and an N-methyl group.
The synthesis of 1-benzyl-N-methylcyclopentan-1-amine typically involves reductive amination of cyclopentanone with benzylamine. The general synthetic route can be outlined as follows:
The reaction conditions for the reductive amination typically involve:
The InChI key for this compound is JNZXFGOAOGHIRV-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
1-Benzyl-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:
The oxidation reactions typically require strong oxidizing agents and may involve specific conditions such as temperature control and reaction time optimization.
Research into similar compounds indicates that modifications in the structure can lead to variations in pharmacological properties, suggesting that 1-benzyl-N-methylcyclopentan-1-amine may exhibit unique biological effects worth exploring further.
Relevant data regarding melting point, boiling point, and solubility should be confirmed through experimental studies for precise applications.
1-Benzyl-N-methylcyclopentan-1-amine has potential applications in:
Given its unique structure and potential biological activity, further investigation into its pharmacological properties could yield valuable insights into new therapeutic avenues.
Reductive amination is a pivotal method for synthesizing N-alkylated cyclic amines such as 1-benzyl-N-methylcyclopentanamine. This one-pot reaction involves condensation of cyclopentanone with N-methylbenzylamine, followed by reduction of the resultant imine. Engineered imine reductases (IREDs) have emerged as biocatalysts for asymmetric reductive amination, enabling enantioselective synthesis. For example, IREDs from Streptomyces species catalyze the conversion of cyclopentanone and N-methylbenzylamine to the target amine with high stereoselectivity (ee >95%) under aqueous conditions at 30°C [6]. Alternatively, chemical reduction employs sodium cyanoborohydride (NaBH₃CN) in methanol, achieving yields of 70–85% after 12–24 hours. The choice between enzymatic and chemical routes depends on the need for chiral purity: enzymatic methods afford superior enantiocontrol, while chemical methods offer cost efficiency [6] [8].
Table 1: Reductive Amination Routes for 1-Benzyl-N-methylcyclopentanamine
Method | Conditions | Yield | Enantioselectivity |
---|---|---|---|
Engineered IREDs | pH 7.5, 30°C, 24 h | 80–90% | >95% ee |
NaBH₃CN Reduction | Methanol, RT, 24 h | 70–85% | Racemic |
Pd/C-Hydrogenation | Dichloromethane, H₂ (1 atm), 3 h | 90–95% | Racemic |
The ring size significantly impacts alkylation efficiency. Cyclopentanone derivatives undergo N-alkylation more readily than cyclopropanone equivalents due to lower ring strain and enhanced nucleophilicity. For 1-benzyl-N-methylcyclopentanamine, N-alkylation of cyclopentylamine with benzyl bromide proceeds at 60°C in acetonitrile, yielding 85–92% of the tertiary amine. In contrast, N-alkylation of cyclopropylamine requires cryogenic conditions (−20°C) and slow reagent addition to minimize ring-opening side reactions, yielding only 50–60% [2] [7]. Steric effects further influence selectivity: the cyclopentane ring’s conformational flexibility accommodates N-benzylation without significant steric hindrance, whereas the rigid cyclopropane system favors C-alkylation over N-alkylation by a 3:1 ratio. This difference necessitates meticulous stoichiometry control (1:1 amine:alkylating agent) for cyclopropane systems to suppress polyalkylation [1] [2].
Solvent polarity critically influences reductive amination kinetics. Polar aprotic solvents like tetrahydrofuran (THF) accelerate imine formation between cyclopentanone and N-methylbenzylamine due to enhanced carbonyl electrophilicity. However, for reductions, protic solvents (e.g., methanol) improve NaBH₃CN solubility and hydride transfer efficiency. Catalyst selection depends on the reduction method:
Notably, Pd/C is incompatible with halogenated solvents due to deactivation; thus, dichloromethane must be rigorously dried [8].
Table 2: Solvent and Catalyst Performance in Key Synthetic Steps
Step | Optimal Solvent | Optimal Catalyst | Reaction Time |
---|---|---|---|
Imine Formation | THF | None | 2 h |
Chemical Reduction | Methanol | Pd/C (H₂ atmosphere) | 3 h |
Biocatalytic Reduction | Phosphate Buffer | IREDs | 24 h |
Purifying 1-benzyl-N-methylcyclopentanamine is complicated by its structural similarity to by-products like N-benzylcyclopentanamine and N-methylcyclopentanamine. Standard silica gel chromatography often fails to resolve these analogues due to identical R_f values. Acid-base extraction is preferred: the crude product is dissolved in diethyl ether and extracted with 1M hydrochloric acid, converting the amine to a water-soluble hydrochloride salt. Neutral impurities remain in the organic phase, while the aqueous layer is basified (pH 10–12) with sodium hydroxide to liberate the free amine, which is then back-extracted into ether [5] [6].
For crystalline derivatives, the hydrochloride salt is generated by treating the free amine with ethanolic hydrogen chloride. Sequential crystallization from ethanol-diethyl ether (1:3 v/v) at −20°C yields pure 1-benzyl-N-methylcyclopentanamine hydrochloride as white needles (mp 210–212°C). This protocol reduces residual solvent to <0.1% (w/w), meeting pharmaceutical-grade purity [5].
Table 3: Purification Methods for 1-Benzyl-N-methylcyclopentanamine
Method | Conditions | Purity Achieved | Yield Recovery |
---|---|---|---|
Acid-Base Extraction | 1M HCl/NaOH, diethyl ether | >95% | 80–85% |
Hydrochloride Salt Crystallization | Ethanol-diethyl ether, −20°C | >99% | 70–75% |
Vacuum Distillation | 0.1 mmHg, 110–115°C bath temperature | 90–93% | 85–90% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1